Quinoline-1-carboxaldehyde, 1,2,3,4-tetrahydro-6-methyl-

Catalog No.
S14493335
CAS No.
34847-16-0
M.F
C11H13NO
M. Wt
175.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Quinoline-1-carboxaldehyde, 1,2,3,4-tetrahydro-6-m...

CAS Number

34847-16-0

Product Name

Quinoline-1-carboxaldehyde, 1,2,3,4-tetrahydro-6-methyl-

IUPAC Name

6-methyl-3,4-dihydro-2H-quinoline-1-carbaldehyde

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

InChI

InChI=1S/C11H13NO/c1-9-4-5-11-10(7-9)3-2-6-12(11)8-13/h4-5,7-8H,2-3,6H2,1H3

InChI Key

XDAZQSPULDOYNS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(CCC2)C=O

Quinoline-1-carboxaldehyde, 1,2,3,4-tetrahydro-6-methyl-, also known as 6-methyl-1,2,3,4-tetrahydroquinoline-1-carboxaldehyde, is a nitrogen-containing heterocyclic compound. It features a quinoline backbone with a carboxaldehyde functional group and a methyl substituent at the sixth position. This compound is part of a broader class of tetrahydroquinolines, which are characterized by their saturated ring structure and diverse chemical properties.

  • Oxidation: The compound can be oxidized to form different quinoline derivatives. This process typically involves the conversion of the aldehyde group into carboxylic acids or other functional groups.
  • Reduction: It can also be reduced to yield decahydroquinoline derivatives using hydrogen gas in the presence of metal catalysts such as palladium on carbon.
  • Condensation Reactions: The aldehyde functionality allows for condensation reactions with amines or other nucleophiles to form imines or more complex structures.

Quinoline derivatives are known for their significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Specifically, 6-methyl-1,2,3,4-tetrahydroquinoline has been studied for its potential in drug development due to its unique structure that may enhance biological interactions. Its derivatives have shown promise in treating malaria and other diseases due to their ability to inhibit specific enzymes or pathways in pathogens .

Several methods exist for synthesizing quinoline-1-carboxaldehyde:

  • Reduction of Quinoline Derivatives: A common method involves the reduction of 6-methylquinoline using hydrogen gas in the presence of catalysts like palladium on carbon.
  • Cyclization Reactions: Various cyclization methods can be employed to form tetrahydroquinolines from simpler precursors. These include acid-catalyzed reactions and metal-promoted processes that facilitate ring closure .
  • Domino Reactions: Recent literature has highlighted the use of domino reactions that combine multiple steps into one process, yielding high purity and efficiency .

Quinoline-1-carboxaldehyde and its derivatives have several applications:

  • Pharmaceuticals: They are utilized in the development of drugs due to their biological activities. Quinoline derivatives are particularly noted for their roles in anti-malarial treatments .
  • Dyes and Pigments: Quinoline compounds are also used in dye manufacturing due to their vibrant colors and stability .
  • Chemical Intermediates: They serve as intermediates in synthesizing various organic compounds, including agrochemicals and fine chemicals.

Interaction studies have focused on how quinoline derivatives interact with biological targets. For instance:

  • Molecular Docking Studies: These studies assess how quinoline compounds bind to specific enzymes or receptors, providing insights into their potential therapeutic effects .
  • ADME Properties: Research has been conducted on the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds to predict their behavior in biological systems .

Several compounds share structural similarities with quinoline-1-carboxaldehyde. Here is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Aspects
1,2,3,4-TetrahydroquinolineLacks a methyl group at the sixth positionDifferent chemical reactivity and biological properties
6-Methoxy-1,2,3,4-tetrahydroquinolineContains a methoxy group instead of a methyl groupAlters reactivity and applications
1-Propyl-1,2,3,4-tetrahydroquinoline-6-carbaldehydePropyl group at position one; carbaldehyde functionalityVariations in solubility and biological activity

Quinoline-1-carboxaldehyde's unique methyl substitution enhances its stability and specificity in various applications compared to these similar compounds .

XLogP3

2.1

Hydrogen Bond Acceptor Count

1

Exact Mass

175.099714038 g/mol

Monoisotopic Mass

175.099714038 g/mol

Heavy Atom Count

13

UNII

16D6VG6EVG

Dates

Last modified: 08-10-2024

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